![molecular formula C9H19N3S2 B12850191 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea
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Overview
Description
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea is a sulfur-nitrogen heterocyclic compound It is known for its unique chemical structure, which includes a thiomorpholine ring and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea typically involves the reaction of ethylamine with thiourea in the presence of a thiomorpholine derivative. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained. One common method involves the use of microwave-supported one-pot reactions, which offer advantages such as shorter reaction times and higher yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomorpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted thiomorpholine derivatives .
Scientific Research Applications
Antimicrobial Activity
One of the significant applications of 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea lies in its antimicrobial properties, especially against Mycobacterium tuberculosis. Research has shown that compounds containing thiourea moieties exhibit promising activity against this pathogen. For instance, derivatives of thiourea have been synthesized and evaluated for their effectiveness against multidrug-resistant strains of M. tuberculosis.
Case Study: Antimycobacterial Activity
A study highlighted the synthesis of novel thiourea derivatives that demonstrated minimum inhibitory concentration (MIC) values as low as 10.96 µM against M. tuberculosis strain H37Rv. These compounds were designed to incorporate pharmacophores that enhance their antimycobacterial activity. Molecular docking studies indicated favorable interactions with the enoyl-acyl carrier protein reductase (InhA) enzyme, which is crucial for the bacterial fatty acid synthesis pathway .
Compound | MIC (µM) | Selectivity Index |
---|---|---|
Compound 11 | 10.96 | 8.7 |
Compound 19 | 11.48 | 7.5 |
Compound 15 | 17.81 | 5.0 |
This table summarizes the antimicrobial effectiveness and safety profiles of selected thiourea derivatives, demonstrating their potential as therapeutic agents against resistant strains.
Structure-Activity Relationships
The structure-activity relationship (SAR) studies of thiourea derivatives have revealed that specific structural modifications can significantly enhance biological activity. For example, the introduction of hydrophobic groups or specific substituents on the thiourea scaffold has been shown to improve binding affinity and efficacy against target pathogens.
Insights from SAR Analysis
A comprehensive SAR analysis indicated that compounds with certain substituents at the 4-position of the thiourea exhibited enhanced antimycobacterial activity, suggesting that these modifications could be critical for developing new therapeutics .
Potential in Cosmetic Formulations
Beyond its medicinal applications, this compound may also find utility in cosmetic formulations due to its potential skin benefits. The compound's properties could be explored for its efficacy in skin care products aimed at treating conditions such as acne or inflammation.
Case Study: Cosmetic Applications
Research on cosmetic formulations has emphasized the importance of safety and stability in new products. The incorporation of thiourea derivatives into topical formulations could enhance their effectiveness by leveraging their antimicrobial properties while ensuring safety through rigorous testing protocols .
Mechanism of Action
The mechanism of action of 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiomorpholine ring can interact with cell membranes, affecting their permeability and function . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea: Similar structure but with a methyl group instead of an ethyl group.
5-Alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one: Contains a thiazole ring instead of a thiourea group.
1,3,4-Thiadiazole Derivatives: These compounds have a thiadiazole ring and exhibit similar biological activities.
Uniqueness
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea is unique due to its specific combination of a thiomorpholine ring and a thiourea group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiourea compounds are known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a thiourea functional group, which is critical for its biological activity.
Anticancer Activity
Thiourea derivatives have shown significant anticancer properties. Research indicates that compounds with similar structures exhibit IC50 values ranging from 1.5 µM to over 20 µM against various cancer cell lines. For instance, studies on related thioureas have demonstrated their ability to inhibit cell proliferation in leukemia and breast cancer cells, with some derivatives achieving IC50 values as low as 1.50 µM against human leukemia cell lines .
Table 1: Anticancer Activity of Thiourea Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (breast cancer) | TBD |
Bis-thiourea structure | U937 (leukemia) | 1.50 |
Aromatic thioureas | Various cancers | <20 |
Antimicrobial Activity
Thioureas have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown efficacy against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with enzymatic processes critical for microbial survival .
Table 2: Antimicrobial Activity of Thiourea Derivatives
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | TBD |
Benzoylthiourea derivatives | Staphylococcus aureus | TBD |
Anti-inflammatory Activity
The anti-inflammatory effects of thioureas are attributed to their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds derived from thioureas have shown promising results in reducing inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .
Table 3: Anti-inflammatory Activity
Compound | Cytokine Target | Inhibition (%) at 10 µg/mL |
---|---|---|
This compound | TNF-α | TBD |
Other thioureas | IL-6 | >80% |
The biological activity of thioureas often involves their interaction with specific enzymes or receptors. For example, some studies suggest that these compounds may act as enzyme inhibitors, affecting pathways critical for cancer cell survival and proliferation . The ability to form hydrogen bonds due to the NH groups in thioureas enhances their binding affinity to target proteins.
Case Studies
Recent studies have highlighted the efficacy of thiourea derivatives in various therapeutic areas:
- Anticancer Study : A study on a related thiourea compound demonstrated significant growth inhibition in MCF-7 cells, indicating potential for breast cancer treatment.
- Antimicrobial Assessment : Testing of a series of thioureas against bacterial strains revealed promising antimicrobial activity, with several compounds exhibiting MIC values lower than those of standard antibiotics.
- Inflammatory Response : A case study evaluated the effects of a thiourea derivative on cytokine levels in an animal model of inflammation, showing a marked decrease in TNF-α levels post-treatment.
Properties
Molecular Formula |
C9H19N3S2 |
---|---|
Molecular Weight |
233.4 g/mol |
IUPAC Name |
1-ethyl-3-(2-thiomorpholin-4-ylethyl)thiourea |
InChI |
InChI=1S/C9H19N3S2/c1-2-10-9(13)11-3-4-12-5-7-14-8-6-12/h2-8H2,1H3,(H2,10,11,13) |
InChI Key |
WQKCSCGWXMQXBX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NCCN1CCSCC1 |
Origin of Product |
United States |
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